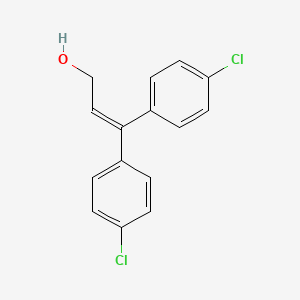![molecular formula C29H26N2O3 B13993303 2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide CAS No. 23105-20-6](/img/structure/B13993303.png)
2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group attached to a diphenylmethyl moiety and two diphenylbutanediamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Diphenylmethyl Intermediate: The initial step involves the formation of the diphenylmethyl intermediate through a Friedel-Crafts alkylation reaction.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group.
Amidation: The final step involves the amidation reaction where the diphenylmethyl intermediate is reacted with n,n’-diphenylbutanediamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the amide groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethanol: Similar structure but lacks the amide groups.
Benzhydrol: Contains a hydroxy group attached to a diphenylmethyl moiety but lacks the butanediamide groups.
N,N’-Diphenylbutanediamide: Contains the butanediamide groups but lacks the hydroxy and diphenylmethyl moieties.
Uniqueness
2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
23105-20-6 |
|---|---|
Fórmula molecular |
C29H26N2O3 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
2-[hydroxy(diphenyl)methyl]-N,N'-diphenylbutanediamide |
InChI |
InChI=1S/C29H26N2O3/c32-27(30-24-17-9-3-10-18-24)21-26(28(33)31-25-19-11-4-12-20-25)29(34,22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20,26,34H,21H2,(H,30,32)(H,31,33) |
Clave InChI |
DQNPLFHWOCDZGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(CC(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
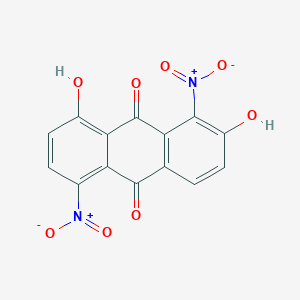
![2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid](/img/structure/B13993235.png)
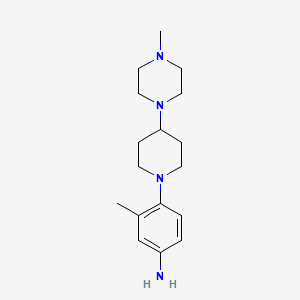
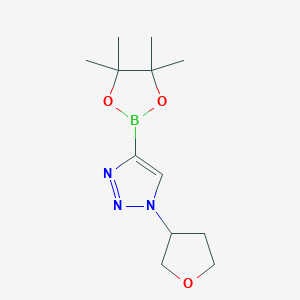

![5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13993265.png)


![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)
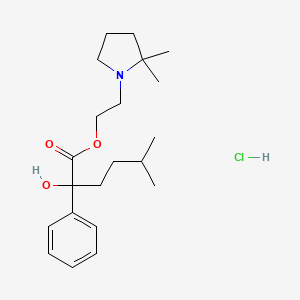
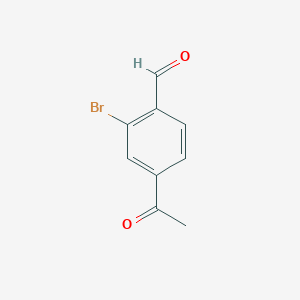
![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
